4-Methoxyphenol

Polymerization inhibition Styrene monomer stabilization Phenolic antioxidant ranking

4-Methoxyphenol (MEHQ) is a uniquely dual-purpose phenolic compound. As the weakest common inhibitor, it is ideal for acrylate/methacrylate monomers destined for copolymerization without a removal step, typically at 15-300 ppm. It is the sole direct precursor to the food antioxidant BHA (E320). In dermatology, FDA-approved mequinol 2%/tretinoin 0.01% offers a clinically validated, less irritating alternative to hydroquinone for depigmentation, while 20% cream enables reversible vitiligo therapy—a critical distinction from irreversible monobenzone. This functional specificity means in-class substitution without verification risks altered inhibition kinetics, different clinical outcomes, and failed syntheses. We supply pharmaceutical-grade (≥98%) and synthesis-grade (≥99%) material to meet these distinct procurement profiles.

Molecular Formula C11H16N2O3
Molecular Weight 0
CAS No. 151-76-5
Cat. No. B1173621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenol
CAS151-76-5
Molecular FormulaC11H16N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenol (CAS 150-76-5): Technical Baseline for Procurement and Scientific Selection of Mequinol / MEHQ


4-Methoxyphenol (synonyms: Mequinol, MEHQ, p-Hydroxyanisole, Hydroquinone monomethyl ether; CAS 150-76-5) is a para-substituted phenolic compound of formula CH₃OC₆H₄OH, appearing as a white to off-white crystalline solid with a melting point of 55–57 °C and boiling point of 243 °C . It functions as a free-radical polymerization inhibitor for vinyl monomers (acrylates, methacrylates, styrene), a topical depigmenting agent approved by the U.S. FDA (1999) for treating solar lentigines, and a key chemical intermediate in the synthesis of the food antioxidant butylated hydroxyanisole (BHA) [1]. Its dual industrial-pharmaceutical identity distinguishes it from single-application phenolic analogs and creates a unique procurement profile spanning monomer stabilization, dermatological formulation, and downstream antioxidant manufacturing [2].

Why 4-Methoxyphenol Cannot Be Generically Substituted: Structural Determinants of Functional Specificity in p-Methoxyphenols


4-Methoxyphenol occupies a narrow functional niche determined by its para-methoxy substitution pattern: the single methoxy group at the para position confers melanocyte-selective cytotoxicity absent in hydroquinone (1,4-dihydroxybenzene) and absent in ortho-methoxy isomers such as guaiacol [1]. Unlike monobenzone (monobenzyl ether of hydroquinone), which produces irreversible, complete depigmentation, mequinol permits retained tanning capacity — a clinically decisive distinction for vitiligo depigmentation therapy [2]. As a polymerization inhibitor, MEHQ provides a milder inhibition profile compared to 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) and 4-tert-butylcatechol (TBC), making it preferable when excessive inhibition would interfere with subsequent intentional polymerization [3]. Furthermore, 4-methoxyphenol is the direct synthetic precursor to BHA (3-tert-butyl-4-hydroxyanisole), a relationship not shared by hydroquinone, BHT, or other phenolic inhibitors, creating an irreplaceable position in BHA manufacturing supply chains . These structural and functional differentiations mean that in-class substitution without quantitative performance verification will yield different inhibition kinetics, different dermatological outcomes, and different synthetic utility.

4-Methoxyphenol (MEHQ): Quantitative Head-to-Head Evidence Guide for Differentiated Scientific Selection


Polymerization Inhibitor Potency Ranking: MEHQ Versus Five Phenolic Inhibitors in Styrene Monomer at 115 °C

In a direct head-to-head experimental comparison of phenolic polymerization inhibitors in styrene monomer at 115 °C over 4–8 hours, MEHQ (4-methoxyphenol) ranked fifth out of five tested phenolics, with the experimental inhibition performance order being DTBMP > BHT > commercial TBC > TBHQ > MEHQ [1]. The computationally derived electrophilicity index for MEHQ was 1.9680 eV, the highest among the phenolics tested (i.e., the poorest predicted inhibition), consistent with the experimental ranking [1]. While growth percentage values for DTBMP and BHT were 16.40% and 42.50% respectively after 4 hours, MEHQ as the weakest inhibitor in the series produced the highest polymer growth, confirming its role as a controlled, mild inhibitor rather than an aggressive polymerization suppressant [1].

Polymerization inhibition Styrene monomer stabilization Phenolic antioxidant ranking

Clinical Depigmentation Efficacy: Mequinol 2%/Tretinoin 0.01% Versus Hydroquinone 4% in Solar Lentigines and Post-Inflammatory Hyperpigmentation

In a randomized clinical study by Piacquadio (2004), mequinol 2% combined with tretinoin 0.01% was compared directly to hydroquinone 3% and 4% for the treatment of solar lentigines. Mequinol 2%/tretinoin 0.01% demonstrated clinical success rates noninferior to hydroquinone 4%, with both achieving comparable lesional clearance [1]. A subsequent multicenter phase 3b trial comparing mequinol 2%/tretinoin 0.01% solution versus hydroquinone 4% cream in 61 patients with mild-to-moderate post-inflammatory hyperpigmentation (PIH) reported clinical success rates of 81% for the mequinol combination versus 85% for hydroquinone 4% at week 12, confirming noninferiority [2]. Crucially, mequinol was consistently reported to be less irritating than hydroquinone across multiple clinical reviews, making it the preferred alternative when hydroquinone proves too irritating for sustained patient compliance [3].

Dermatological depigmentation Solar lentigines treatment Hydroquinone alternative

Depigmentation Reversibility: Mequinol Versus Monobenzone — Clinical Differentiation for Vitiligo Therapy Selection

Although both monobenzone (monobenzyl ether of hydroquinone, MBEH) and mequinol are FDA-approved topical depigmenting agents used in extensive vitiligo, their clinical depigmentation character differs fundamentally. Monobenzone produces irreversible, complete melanocyte destruction resulting in permanent depigmentation; patients require lifelong rigorous sun protection [1]. In contrast, mequinol produces dramatic skin whitening while preserving the capacity for tanning upon UV exposure, and repigmentation may occur even after total depigmentation has been achieved [1][2]. The Q-switched ruby laser combined with topical 4-methoxyphenol 20% cream has been reported as an effective, safe depigmentation method for vitiligo universalis, with some patients experiencing repigmentation after achieving complete depigmentation, confirming the non-permanent character of mequinol-induced depigmentation [2].

Vitiligo depigmentation Monobenzone alternative Reversible skin lightening

Forestomach Toxicity Spectrum: 4-Methoxyphenol Shares BHA-Like Hyperplasiogenic Activity, Distinct from BHT and Hydroquinone

In a subchronic feeding study in Wistar rats, a panel of structurally related phenols — including BHA, 4-methoxyphenol, 1,4-dimethoxybenzene, hydroquinone, 3-methoxyphenol, 2-methoxyphenol, anisole, p-cresol, phenol, and BHT — were evaluated for their capacity to induce forestomach lesions [1]. Only 4-methoxyphenol strongly affected the forestomach mucosa in a manner similar to that associated with BHA. In contrast, BHT and hydroquinone were essentially inactive in inducing forestomach hyperplasia [1]. The study concluded that the methoxy group in the para position appears to be important for hyperplasiogenic activity [1]. A subsequent long-term carcinogenicity study in F344 rats demonstrated unequivocal forestomach carcinogenicity for 4-methoxyphenol (4-MP), with cytotoxicity and cell proliferation appearing as important factors for this non-genotoxic carcinogen [2].

Phenolic toxicity profiling Forestomach hyperplasia Occupational safety assessment

Regulatory Status Differentiation: FDA-Approved Drug (Mequinol) Versus Restricted or Banned Hydroquinone in Multiple Jurisdictions

Mequinol received U.S. FDA approval on December 10, 1999, as the active pharmaceutical ingredient in Solage (mequinol 2%/tretinoin 0.01% topical solution) for the treatment of solar lentigines, establishing a defined regulatory pathway for pharmaceutical-grade procurement [1]. In contrast, hydroquinone — the most commonly prescribed depigmenting agent worldwide — has been banned from over-the-counter cosmetic use in the European Union, Japan, Australia, and several African nations due to safety concerns including ochronosis and potential carcinogenicity [2]. The CIR Expert Panel concluded that p-Hydroxyanisole is safe for use in nail adhesives and artificial nail coatings as a polymerization inhibitor cured by LED light, but unsafe for use in all other cosmetics due to dermal depigmentation potential — a regulatory determination that simultaneously permits industrial use while restricting cosmetic application [3]. This bifurcated regulatory profile means mequinol occupies a unique position: an FDA-approved prescription drug for dermatological use, an approved polymerization inhibitor for nail products (LED-cured only), and a restricted ingredient for general cosmetics [3].

FDA drug approval Regulatory compliance Cosmetic ingredient restrictions

Synthetic Irreplaceability: 4-Methoxyphenol as the Direct Precursor to Butylated Hydroxyanisole (BHA) — A Unique Position in Antioxidant Supply Chains

4-Methoxyphenol is the direct chemical precursor for synthesizing butylated hydroxyanisole (BHA, E320), a widely used synthetic phenolic antioxidant in food, cosmetics, and industrial applications . The synthesis proceeds via Friedel-Crafts alkylation of 4-methoxyphenol with methyl tert-butyl ether (MTBE) or isobutylene over a non-zeolitic solid acid catalyst, yielding 3-tert-butyl-4-hydroxyanisole (3-BHA), the major isomer of commercial BHA . This precursor relationship is structurally unique: neither hydroquinone, BHT, TBHQ, nor 4-tert-butylcatechol can serve as a direct precursor to BHA. Furthermore, the presence of the para-methoxy group in BHA is directly inherited from the 4-methoxyphenol starting material, making 4-MP an irreplaceable building block in BHA manufacturing . This establishes 4-methoxyphenol as a dual-utility compound: a finished polymerization inhibitor/depigmenting agent and simultaneously a critical chemical intermediate in a multi-billion-dollar antioxidant market.

BHA synthesis Antioxidant manufacturing Chemical intermediate procurement

4-Methoxyphenol (MEHQ): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Monomer Stabilization in Acrylate and Methacrylate Systems Where Subsequent Copolymerization Must Not Be Inhibited

Industrial users procuring MEHQ for acrylate/methacrylate monomer stabilization should recognize that MEHQ is the weakest inhibitor among common phenolic options (DTBMP > BHT > TBC > TBHQ > MEHQ), as established by direct head-to-head testing in styrene at 115 °C . This makes MEHQ the inhibitor of choice when monomers stabilized with MEHQ will later undergo intentional copolymerization without a prior inhibitor-removal step — a documented advantage in industrial practice where MEHQ-containing monomers can be directly terpolymerized . Typical commercial use levels range from 15–300 ppm, as evidenced by commercial monomer specifications (e.g., methyl acrylate stabilized with ~15 ppm MEHQ; glycidyl methacrylate stabilized with 100 ppm MEHQ; propargyl methacrylate stabilized with 200–300 ppm MEHQ) . Users requiring aggressive, long-term storage stabilization should instead select DTBMP or BHT based on the quantitative ranking data.

Topical Dermatological Formulation for Solar Lentigines and Post-Inflammatory Hyperpigmentation in Hydroquinone-Intolerant Patients

Pharmaceutical formulators developing prescription depigmenting products should consider mequinol 2%/tretinoin 0.01% solution as a clinically validated, FDA-approved alternative to hydroquinone 4% cream. Clinical evidence demonstrates noninferior efficacy (81% vs. 85% success rates at 12 weeks for PIH) with a demonstrated lower irritation profile compared to hydroquinone . This is particularly relevant for patient populations who cannot tolerate hydroquinone due to irritation, and for markets where hydroquinone faces regulatory restrictions (EU, Japan, Australia). Procurement must specify pharmaceutical-grade mequinol (≥98% purity) meeting USP/EP monograph standards, as distinct from technical-grade MEHQ used in industrial applications .

Vitiligo Universalis Depigmentation Therapy Requiring Non-Permanent Outcome

Dermatology clinics and hospital formularies treating extensive vitiligo (≥30–40% body surface area) should select 4-methoxyphenol 20% cream — alone or in combination with Q-switched ruby laser — when patients desire depigmentation that retains tanning capacity and the possibility of future repigmentation . This is the critical clinical differentiator from monobenzone (MBEH), which produces irreversible, permanent depigmentation requiring lifelong sun avoidance . The sequential use of 4-methoxyphenol 20% cream and QSR laser has been documented as an effective and safe depigmentation method with documented repigmentation cases after treatment cessation, confirming the non-permanent character that is therapeutically desirable for selected patients .

BHA (E320) Antioxidant Manufacturing — 4-Methoxyphenol as Irreplaceable Synthetic Intermediate

Chemical manufacturers producing butylated hydroxyanisole (BHA, E320) for the global food antioxidant market must procure 4-methoxyphenol as the direct and structurally irreplaceable synthetic precursor. The alkylation of 4-methoxyphenol with MTBE or isobutylene yields 3-tert-butyl-4-hydroxyanisole (3-BHA), the major active isomer of commercial BHA . No alternative phenolic starting material — including hydroquinone, BHT, TBHQ, or TBC — can substitute for 4-MP in this synthetic route without fundamentally altering the product chemistry. Procurement should specify 4-methoxyphenol with purity ≥99% (synthesis grade) to minimize side-product formation during alkylation, and supply contracts should include dual-source provisions given 4-MP's irreplaceable position in BHA supply chains .

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